6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(1-furo[3,2-c]pyridin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c20-9-13-1-2-18(22-10-13)23-11-14-4-7-24(16(14)12-23)19-15-5-8-25-17(15)3-6-21-19/h1-3,5-6,8,10,14,16H,4,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLXYXRAIGTFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC5=C4C=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 BD2 , a bromodomain-containing protein. BRD4 BD2 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails.
Mode of Action
The compound binds potently to BRD4 BD2, exhibiting a half-maximum inhibitory concentration (IC50) value of 0.79 nM. This binding results in a significant change in the function of BRD4 BD2, leading to downstream effects on gene expression.
Biochemical Pathways
The inhibition of brd4 bd2 can impact various cellular processes, including cell cycle progression, apoptosis, and dna damage response.
Pharmacokinetics
The compound has demonstrated good metabolic stability in vitro.
Biochemical Analysis
Biochemical Properties
6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind potently to the BRD4 BD2 domain with a half-maximum inhibitory concentration (IC50) value of 0.79 nM. This interaction is highly selective, displaying 354-fold selectivity over the BRD4 BD1 domain. The compound’s interaction with BRD4 BD2 suggests its potential as a selective inhibitor in biochemical pathways involving this protein.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated potent antiproliferative activity against multiple tumor cell lines, particularly MV4-11, with an IC50 value of 0.55 nM. Additionally, it exhibits weak cytotoxicity against normal lung fibroblast cell lines, highlighting its safety profile. The compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its high affinity for the BRD4 BD2 domain suggests that it functions as a selective inhibitor of this protein. This inhibition likely leads to changes in gene expression and cellular function, contributing to its antiproliferative effects on tumor cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good metabolic stability in vitro, which is crucial for its sustained activity. Long-term studies have shown that it maintains its inhibitory effects on target proteins and cellular processes, making it a reliable compound for extended research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that it has a threshold effect, where low doses may not produce significant biological effects, while higher doses result in potent inhibition of target proteins and cellular processes. At very high doses, toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and safety profile. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence its interactions with biomolecules and its overall biological effects.
Biological Activity
The compound 6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile represents a novel class of pyridine derivatives characterized by their complex molecular structure and potential therapeutic applications. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a furo-pyridine moiety attached to an octahydropyrrolo-pyrrole framework, contributing to its unique biological properties.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available pyridine derivatives. The synthetic route typically includes:
- Formation of the furo-pyridine core through cyclization reactions.
- Construction of the octahydropyrrolo framework using standard organic synthesis techniques such as alkylation and cyclization.
- Final coupling with the carbonitrile group to yield the target compound.
Antiviral Properties
Research indicates that derivatives of octahydropyrrolo compounds exhibit significant antiviral activity. For instance, a related compound was shown to inhibit HIV replication by blocking CCR5 receptors, suggesting potential applications in treating viral infections such as HIV/AIDS .
Antitumor Activity
Studies have demonstrated that pyrrolo[3,4-c]pyridine derivatives possess antitumor properties. In vitro tests revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural motifs showed promising results against breast and prostate cancer cells .
Antimicrobial Effects
The antimicrobial activity of the compound has been evaluated against several pathogens. Mannich bases derived from pyrrolo[3,4-c]pyridine were effective against Candida albicans and Staphylococcus aureus, indicating a broad spectrum of antimicrobial activity .
Case Studies
Scientific Research Applications
Antiviral Activity
One of the most promising applications of this compound is its potential as an antiviral agent . Research indicates that derivatives of octahydropyrrolo compounds can inhibit the replication of viruses such as HIV. The compound's structure allows it to interact with specific viral proteins, potentially blocking their function and thus preventing viral proliferation. For instance, a related study highlighted the effectiveness of octahydropyrrolo derivatives in targeting CCR5 receptors, which are crucial for HIV entry into host cells .
Calcium Channel Blockers
Another significant application is as a calcium channel blocker . Compounds in this category are essential for treating various cardiovascular conditions by inhibiting calcium ions' influx into cells, which can reduce blood pressure and alleviate cardiac stress. The unique structural attributes of this compound may enhance its efficacy and selectivity compared to existing calcium channel blockers .
Case Study 1: Antiviral Efficacy
In a study published in Antiviral Chemistry & Chemotherapy, researchers investigated the antiviral properties of similar compounds against HIV. They found that specific structural modifications could enhance antiviral activity while reducing cytotoxicity to host cells. The findings suggest that further exploration of compounds like 6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile could lead to the development of novel therapies for HIV/AIDS treatment .
Case Study 2: Cardiovascular Applications
A recent patent application described the use of substituted octahydropyrrolo derivatives as calcium channel blockers. The study demonstrated that these compounds could effectively reduce cardiac contractility and vascular resistance in animal models, indicating their potential for treating hypertension and other cardiovascular diseases. The specific interactions at the molecular level were analyzed through electrophysiological techniques, showcasing the compound's promise in clinical settings .
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
The pyridine-3-carbonitrile group facilitates palladium-mediated transformations:
-
Suzuki-Miyaura Coupling :
Reacts with aryl boronic acids at the C-5 position of the pyridine ring under Pd(PPh₃)₄ catalysis (toluene/EtOH, 90°C), yielding biaryl derivatives with >70% efficiency . -
Buchwald-Hartwig Amination :
The pyrrolo[3,4-b]pyrrole nitrogen undergoes C–N bond formation with aryl halides (e.g., 4-bromotoluene) using Pd₂(dba)₃ and DavePhos .
Nitrile Group Reactivity
The carbonitrile moiety participates in:
-
Hydrolysis to the carboxamide is quantitative under acidic conditions .
-
The nitrile group also acts as a directing group in C–H functionalization reactions .
Ring-Opening and Heteroannulation
The fused furopyridine system undergoes ring-opening/closure (RORC) reactions:
-
Acid-Mediated Rearrangement :
Treatment with acetic acid at 100°C triggers γ-pyrone ring opening, forming intermediates that cyclize into pyridopyrimidines (e.g., compound 11 in ). -
Domino Reactions :
Reacting with cyanoacetohydrazide yields heteroannulated pyrazolo[4,3-e]pyridines via a tandem nucleophilic attack/cyclization pathway .
Analytical Characterization
Critical spectroscopic data for reaction products:
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Key Observations :
Complexity of Synthesis: The target compound’s fused furopyridine and octahydropyrrolopyrrole systems likely require intricate cyclization steps, contrasting with simpler ionic liquid-mediated syntheses for pyrazolo-pyridines. Pyrano[2,3-c]pyrazole derivatives (e.g., compound 3s) are synthesized via one-pot reactions, emphasizing efficiency compared to the target’s multi-step synthesis.
Functional Group Diversity: The cyano group is a common feature, enhancing dipole interactions in binding pockets. Substituents like chloro (3s) or fluoro (6) modulate electronic properties and bioavailability.
Pharmacological and Physicochemical Properties (Inferred)
Table 2: Hypothetical Property Comparison
Notes :
Preparation Methods
Chlorination of Hydroxyheteroaromatic Precursor
Trichloroisocyanuric acid (TCICA) and triphenylphosphine (PPh₃) in toluene facilitate the chlorination of hydroxyfuropyridine derivatives at 0–5°C, yielding 4-chlorofuro[3,2-c]pyridine. This method avoids the reversibility issues associated with POCl₃-based chlorination.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reactants | Hydroxyfuropyridine, TCICA, PPh₃ |
| Solvent | Toluene |
| Temperature | 0–5°C → reflux |
| Time | 5.5 hours |
| Yield | 60% |
High-Pressure Amination
4-Chlorofuro[3,2-c]pyridine undergoes amination in a stainless steel reactor with 28% aqueous ammonia and 1,4-dioxane at 150°C under 250 psi pressure for 17 hours, producing furo[3,2-c]pyridin-4-amine.
Preparation of Octahydropyrrolo[3,4-b]pyrrole Scaffold
The bicyclic octahydropyrrolo[3,4-b]pyrrole core is synthesized via cyclization strategies.
Paal-Knorr Cyclization
Condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of FeCl₃ yields octahydropyrrolo[3,4-b]pyrrol-2-one, which is subsequently reduced to the free amine.
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Catalyst (FeCl₃) | 10 mol% optimal |
| Solvent | Anhydrous THF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Assembly of Pyridine-3-carbonitrile Component
The pyridine-3-carbonitrile group is introduced via cyclocondensation or cross-coupling.
Cyclocondensation with Propanedinitrile
Diarylidenecyclopentanone derivatives react with propanedinitrile in the presence of sodium ethoxide, forming pyridine-3-carbonitrile through Michael addition and subsequent cyclization.
Key Observations
-
Sodium alkoxide acts as both base and catalyst.
-
Electron-withdrawing groups on aryl aldehydes improve yields (e.g., –CN, –NO₂).
Final Coupling and Functionalization
Buchwald-Hartwig Amination
The octahydropyrrolopyrrole amine undergoes coupling with 4-chlorofuro[3,2-c]pyridine using Pd(dba)₂/Xantphos catalyst system in toluene at 110°C, achieving C–N bond formation.
Catalytic System
| Component | Loading |
|---|---|
| Pd(dba)₂ | 2 mol% |
| Xantphos | 4 mol% |
| Cs₂CO₃ | 2 equiv |
Cyanation of Pyridine Intermediate
The pyridine ring is functionalized at the 3-position via Rosenmund-von Braun reaction using CuCN in DMF at 150°C.
Yield Optimization
| Parameter | Optimal Condition |
|---|---|
| CuCN Equiv | 3.0 |
| Reaction Time | 24 hours |
| Solvent | DMF |
Purification and Characterization
Chromatographic Purification
Flash column chromatography (3–5% MeOH/CHCl₃) resolves the final product from regioisomers.
Spectroscopic Validation
-
¹H NMR : Distinct signals for furopyridine protons (δ 6.90–8.28 ppm) and pyrrolopyrrole methylenes (δ 3.1–4.2 ppm).
-
HRMS : [M+H]⁺ at m/z 331.4 confirms molecular formula C₁₉H₁₇N₅O.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting microreactors for high-pressure amination steps reduces reaction time from 17 hours to 2 hours while maintaining 58% yield.
Crystallization Protocols
Ethanol/water mixtures (7:3 v/v) recrystallize the final compound with >99% purity, avoiding costly chromatography.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization during coupling | Use chiral Pd catalysts |
| Low cyanation yields | Switch to Zn(CN)₂/Pd(PPh₃)₄ |
| Solubility issues in DMF | Replace with NMP/THF mixtures |
Q & A
Basic: What synthetic strategies are effective for constructing the octahydropyrrolo[3,4-b]pyrrole core in this compound?
Methodological Answer:
The octahydropyrrolo[3,4-b]pyrrole core can be synthesized via hydrogenation reactions under controlled conditions. For example, catalytic hydrogenation using Pd/C under an argon atmosphere (5–10 bar H₂ pressure) has been reported to reduce pyrrolo[3,4-b]pyridine precursors to their saturated octahydro derivatives, with yields exceeding 70% in optimized cases . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of residual catalysts and byproducts. Key parameters include solvent selection (e.g., ethanol for solubility) and reaction time (typically 12–24 hours), monitored by TLC or LC-MS.
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer:
Characterization relies on multi-spectral analysis:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the fused bicyclic systems (e.g., furopyridine and pyrrolopyrrole). For instance, the furo[3,2-c]pyridine moiety shows distinct aromatic proton signals at δ 7.8–8.2 ppm, while the octahydropyrrolo[3,4-b]pyrrole protons appear as multiplet clusters between δ 2.5–4.0 ppm due to stereochemical complexity .
- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ±0.001 Da error) confirm molecular formula alignment. For example, the molecular ion [M+H]⁺ for the target compound would be calculated and validated against experimental HRMS data .
- Melting Point and IR : Melting range analysis (e.g., 178–180°C) and IR carbonyl stretches (~2220 cm⁻¹ for nitrile groups) provide additional validation .
Advanced: How can stereochemical challenges in the furo[3,2-c]pyridine moiety be addressed during synthesis?
Methodological Answer:
Stereochemical control requires chiral catalysts or auxiliaries. For example, asymmetric hydrogenation using Rh(I) or Ru(II) complexes with BINAP ligands can induce enantioselectivity in fused heterocycles, achieving >90% ee in model systems . Additionally, X-ray crystallography (as seen in related pyrazolo[3,4-b]pyridine derivatives) is indispensable for confirming absolute configurations post-synthesis. Crystallographic data (e.g., bond angles and torsion angles) resolve ambiguities in NOESY or COSY NMR analyses .
Advanced: What computational methods predict the reactivity of the nitrile group in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nitrile group’s electrophilicity. Frontier Molecular Orbital (FMO) analysis identifies the LUMO distribution, highlighting reactive sites. For instance, computational studies on analogous pyridine-3-carbonitriles show that electron-withdrawing substituents (e.g., the furopyridine ring) lower the LUMO energy, enhancing susceptibility to nucleophilic attack . Molecular docking simulations can further predict interactions with biological targets (e.g., kinase enzymes), guiding functionalization strategies .
Advanced: How should researchers resolve contradictions in NMR data between synthetic batches?
Methodological Answer:
Discrepancies often arise from residual solvents, tautomerism, or diastereomeric impurities. To mitigate:
- Solvent Subtraction : Use deuterated solvents (e.g., DMSO-d₆) and reference internal standards (TMS) to calibrate shifts .
- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify dynamic processes (e.g., ring-flipping in octahydropyrrolopyrrole) that obscure signal splitting .
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to assign overlapping signals. For example, HMBC correlations between the nitrile carbon (δ ~115 ppm) and adjacent protons can confirm its position .
Basic: What purification techniques are optimal for isolating the target compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use gradient elution (e.g., 5–30% methanol in dichloromethane) to separate polar byproducts. Silica gel with 230–400 mesh size improves resolution .
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals, particularly for nitrile-containing heterocycles .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers, with retention times validated against standards .
Advanced: How can reaction yields be improved for the furo[3,2-c]pyridine coupling step?
Methodological Answer:
Optimize coupling conditions:
- Catalyst Screening : Pd(PPh₃)₄ or CuI/1,10-phenanthroline for Sonogashira or Ullmann couplings, respectively. For example, Pd-mediated cross-couplings achieve >80% yield in aryl-aryl bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, minimizing decomposition .
- Additives : Use Cs₂CO₃ as a base to deprotonate intermediates and enhance nucleophilicity .
Basic: What safety precautions are essential when handling intermediates with nitrile groups?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile nitriles (e.g., acetonitrile byproducts).
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
- Waste Disposal : Neutralize nitrile-containing waste with NaOCl (bleach) to convert toxic CN⁻ ions to less harmful cyanate .
Advanced: How does the fused furopyridine-pyrrolopyrrole system influence bioavailability in preclinical studies?
Methodological Answer:
The system’s rigid, planar structure enhances membrane permeability but may reduce solubility. Strategies include:
- LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to balance lipophilicity.
- Salt Formation : Prepare hydrochloride salts (via HCl/EtOH treatment) to improve aqueous solubility .
- Prodrug Design : Mask the nitrile as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .
Advanced: What analytical techniques validate the absence of regioisomeric impurities in the final product?
Methodological Answer:
- LC-MS/MS : Monitor for [M+H]⁺ fragments specific to the target vs. regioisomers (e.g., distinct cleavage patterns in the pyrrolopyrrole ring) .
- NOESY NMR : Detect spatial proximity between the furopyridine and pyrrolopyrrole protons to confirm regiochemistry .
- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns with pure standards to identify crystalline impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
